molecular formula C13H13BrN4O3 B2816044 (E)-6-amino-5-((5-bromo-2-hydroxybenzylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 380339-94-6

(E)-6-amino-5-((5-bromo-2-hydroxybenzylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2816044
CAS RN: 380339-94-6
M. Wt: 353.176
InChI Key: VBXCXYWAILCLTE-OMCISZLKSA-N
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Description

The compound (E)-6-amino-5-((5-bromo-2-hydroxybenzylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a type of Schiff base . It has a molecular formula of C11H8BrN3O3 and a molecular weight of 310.10352 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzylidene group attached to it. The benzylidene group contains a bromine atom and a hydroxyl group .

Scientific Research Applications

Heterocyclic Chemistry and Synthetic Applications

This compound serves as a precursor for synthesizing various heterocyclic derivatives with potential applications in optical, nonlinear optical (NLO), and drug discovery fields. Studies have demonstrated its utility in creating novel pyrimidine-based bis-uracil derivatives, showcasing applications in antimicrobial activities, photoluminescence, and as efficient candidates for NLO device fabrications due to their considerable NLO character (Mohan et al., 2020).

Molecular Docking and Drug Discovery

The compound has also been a subject of computational studies, predicting its key parameters to support drug discovery endeavors. Such studies involve antimicrobial testing, photoluminescence analysis, and molecular docking, offering a foundation for further exploration in the pharmaceutical sector (Mohan et al., 2020).

Optical and Material Science

In material science, the compound's derivatives have been evaluated for their kinetic and thermal stabilities, intramolecular charge transfer characteristics, and NLO properties. These investigations highlight the compound's potential in creating materials for optical devices, benefiting from the enhanced NLO properties compared to standard materials (Mohan et al., 2020).

Analytical and Synthetic Methodologies

Analytical studies have focused on the synthesis and characterization of related compounds, such as 6-hydroxy-5-[(2-hydroxy-6-oxocyclohex-1-en-1-yl)(2-nitrophenyl)methyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. These efforts highlight efficient synthesis methodologies and contribute to understanding the compound's structural and electronic properties (Barakat et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

6-amino-5-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O3/c1-17-11(15)10(12(20)18(2)13(17)21)16-6-7-5-8(14)3-4-9(7)19/h3-6,19H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXCXYWAILCLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=CC2=C(C=CC(=C2)Br)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-amino-5-((5-bromo-2-hydroxybenzylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

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